9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole
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Overview
Description
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with diphenyl groups and a carbazole moiety. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with diphenylamine under controlled conditions.
Substitution Reaction: The triazine core is then subjected to a substitution reaction with 2-methylphenylboronic acid in the presence of a palladium catalyst to introduce the 2-methylphenyl group.
Coupling with Carbazole: The final step involves coupling the substituted triazine with 3,6-dimethylcarbazole using a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can occur at the triazine ring, resulting in the formation of partially reduced triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are commonly employed.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Partially reduced triazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole has several scientific research applications:
Organic Electronics: It is widely used in the development of OLEDs due to its excellent electron-transport properties and high thermal stability.
Photovoltaics: The compound is also explored for use in organic photovoltaic cells as an electron-transport material.
Biological Research:
Material Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole in optoelectronic devices involves its ability to transport electrons efficiently. The triazine core acts as an electron-accepting unit, while the carbazole moiety serves as an electron-donating unit. This donor-acceptor interaction facilitates the efficient injection and transport of electrons, enhancing the performance of devices such as OLEDs and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Similar structure but lacks the 2-methyl and 3,6-dimethyl substitutions.
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: Another derivative with different substitution patterns on the carbazole moiety.
Uniqueness
The uniqueness of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole lies in its specific substitution pattern, which enhances its electron-transport properties and thermal stability, making it particularly suitable for high-performance optoelectronic applications.
Properties
CAS No. |
2061376-83-6 |
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Molecular Formula |
C36H28N4 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl]-3,6-dimethylcarbazole |
InChI |
InChI=1S/C36H28N4/c1-23-14-17-32-29(20-23)30-21-24(2)15-18-33(30)40(32)31-19-16-28(22-25(31)3)36-38-34(26-10-6-4-7-11-26)37-35(39-36)27-12-8-5-9-13-27/h4-22H,1-3H3 |
InChI Key |
XGSZTASBPZRHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
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